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Compound Name: Adenosine-13C10

Cat. No.: B15138984 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Application Notes: Understanding Adenosine-¹³C
NMR Spectra
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical

technique used to determine the carbon framework of organic molecules.[1][2] For a molecule

as biologically significant as adenosine, ¹³C NMR provides invaluable insights into its structure,

conformation, and interactions with other molecules. Each non-equivalent carbon atom in

adenosine gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ)

being highly sensitive to its local electronic environment.[2]

Interpreting the ¹³C NMR spectrum of adenosine involves assigning each resonance to a

specific carbon atom in the molecule. These assignments are crucial for studying the effects of

molecular modifications, binding events to proteins (such as kinases or G-protein coupled

receptors), and for characterizing adenosine-based drug candidates.

The chemical shift of a particular carbon nucleus is primarily influenced by:

Hybridization: sp² hybridized carbons (like those in the purine ring and C1' of the ribose)

resonate at a lower field (higher ppm values) compared to sp³ hybridized carbons (in the

ribose moiety).[3][4]
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Electronegativity: The presence of electronegative atoms like oxygen and nitrogen causes a

downfield shift (deshielding) of adjacent carbon nuclei.[3][5][6] This effect is prominent in the

ribose part of adenosine due to the hydroxyl groups and the ether linkage.

Anisotropic Effects: The π-electron systems in the purine base create local magnetic fields

that can either shield or deshield nearby carbon nuclei, influencing their chemical shifts.[3]

By analyzing shifts in the ¹³C spectrum upon interaction with a target protein or ligand,

researchers can map binding sites and understand the structural changes that occur upon

complex formation. This makes ¹³C NMR a critical tool in drug discovery and development.

Data Presentation: ¹³C NMR Chemical Shifts of
Adenosine
The following table summarizes the experimentally observed ¹³C NMR chemical shifts for

adenosine. The numbering convention for the carbon atoms is provided in the accompanying

diagram. It is important to note that chemical shifts can vary slightly depending on the solvent,

temperature, and pH.
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Carbon Atom
Chemical Shift (δ) in ppm
(DMSO-d₆)

Chemical Environment

Purine Ring

C2 152.3 sp², attached to two nitrogens

C4 149.0
sp², part of a double bond,

adjacent to N

C5 119.3
sp², part of a double bond,

adjacent to N

C6 156.1
sp², attached to an exocyclic

amine

C8 140.0
sp², attached to a nitrogen and

a proton

Ribose Moiety

C1' 87.9
sp³, anomeric carbon, attached

to N9 and O4'

C2' 73.4
sp³, attached to a hydroxyl

group

C3' 70.6
sp³, attached to a hydroxyl

group

C4' 85.8
sp³, attached to C3', C5', and

O4'

C5' 61.6 sp³, primary alcohol

Data synthesized from publicly available spectral databases.

Diagram of Adenosine Structure with Carbon Numbering
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Caption: Structure of Adenosine showing the standard numbering for carbon atoms.

Experimental Protocols
This protocol outlines the steps for preparing an adenosine sample for ¹³C NMR analysis.

Materials:

Adenosine (high purity)

Deuterated solvent (e.g., DMSO-d₆, D₂O)

High-quality 5 mm NMR tubes
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Vortex mixer

Pipettes and tips

Filter (e.g., glass wool plug in a Pasteur pipette)

Procedure:

Solvent Selection: Choose a deuterated solvent in which adenosine is readily soluble.

DMSO-d₆ is a common choice. If biological compatibility is required, D₂O with appropriate

buffering can be used.

Sample Weighing: For a standard ¹³C NMR experiment, weigh approximately 20-50 mg of

adenosine.[7][8] Higher concentrations are generally needed for ¹³C NMR compared to ¹H

NMR due to the low natural abundance of the ¹³C isotope.[1][9]

Dissolution: Add the weighed adenosine to a clean, dry vial. Using a pipette, add

approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][10]

Mixing: Gently vortex the vial to ensure complete dissolution of the adenosine. Visually

inspect the solution for any undissolved particulate matter.

Filtering: To remove any dust or particulate impurities that can degrade spectral quality, filter

the solution.[8][10] This can be done by passing the solution through a small plug of glass

wool or Kimwipe placed inside a Pasteur pipette, directly into the NMR tube.[8][10]

Transfer to NMR Tube: Transfer the filtered solution into a clean, high-quality 5 mm NMR

tube. The final sample height in the tube should be approximately 4.5-5 cm.[7][8]

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the

tube clearly near the top with the sample identification.[7][10]

This protocol provides general guidelines for setting up a ¹³C NMR experiment. Specific

parameters may need to be optimized based on the available spectrometer.

Instrument:

NMR Spectrometer (e.g., 400 MHz or higher) equipped with a probe for ¹³C detection.
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Procedure:

Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium

signal from the solvent.

Tuning and Matching: Tune and match the ¹³C channel of the probe to the sample.

Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity, which is critical for obtaining sharp resonance lines.

Acquisition Parameters:

Experiment Type: A standard ¹³C experiment with proton decoupling (e.g., zgpg30 on

Bruker systems).

Spectral Width: Set a spectral width that encompasses the expected range of adenosine

chemical shifts (e.g., 0-180 ppm).[11]

Number of Scans (NS): Due to the low sensitivity of ¹³C, a significant number of scans is

required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-

noise ratio.

Relaxation Delay (D1): A relaxation delay of 2 seconds is a reasonable starting point.

Pulse Width: Use a calibrated 30° or 90° pulse.

Data Processing:

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) and

perform a Fourier transform.

Phasing: Phase the spectrum to obtain pure absorption lineshapes.

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

Referencing: Reference the spectrum. If using DMSO-d₆, the solvent peak can be set to

39.52 ppm.
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Visualizations: Workflows and Relationships
Experimental Workflow for Adenosine ¹³C NMR Analysis
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Tune, and Shim

Filter Solution into
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Data Acquisition

Acquire Data

Fourier Transform &
Phasing
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Caption: A step-by-step workflow for the ¹³C NMR analysis of Adenosine.

Factors Influencing ¹³C Chemical Shifts
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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